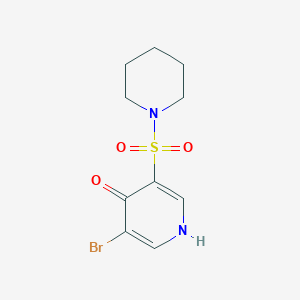

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

CAS No.:

Cat. No.: VC15863632

Molecular Formula: C10H13BrN2O3S

Molecular Weight: 321.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2O3S |

|---|---|

| Molecular Weight | 321.19 g/mol |

| IUPAC Name | 3-bromo-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |

| Standard InChI Key | PWDUHSGFRFECQW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |

Introduction

Molecular Properties and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₃BrN₂O₃S, with a molecular weight of 321.19 g/mol. Its structure includes:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

Bromine atom: Electronegative substituent at position 3, enhancing reactivity.

-

Sulfonyl-piperidine group: A sulfonyl bridge connecting a piperidine ring to position 5 of the pyridine.

-

Hydroxyl group: Positioned at position 4, introducing hydrogen-bonding capability.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂O₃S |

| Molecular Weight | 321.19 g/mol |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |

| InChI Key | PWDUHSGFRFECQW-UHFFFAOYSA-N |

| PubChem CID | 102538889 |

Synthesis and Preparation Methods

The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol likely involves multi-step strategies, inferred from analogous compounds:

Proposed Synthetic Pathway

-

Core Pyridine Formation:

-

Sulfonylation:

-

Functionalization:

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Bromination | NBS, AIBN, 0–50°C | ~60–80% |

| Sulfonylation | Piperidine sulfonyl chloride, TEA | ~70–85% |

| Deprotection (if needed) | TBAF, THF | ~90% |

*Yields estimated based on analogous reactions .

Challenges in Synthesis

-

Regioselectivity: Competing bromination at positions 2 or 5 of the pyridine ring may occur, necessitating directing groups or controlled reaction conditions .

-

Sulfonyl Group Stability: The sulfonyl-piperidine moiety may undergo hydrolysis under acidic or strongly basic conditions, requiring anhydrous environments .

Chemical Reactivity and Functionalization

Key Reaction Types

The compound’s reactivity is governed by its substituents:

| Position | Functional Group | Reactivity |

|---|---|---|

| 3 | Bromine | Nucleophilic substitution (e.g., Suzuki coupling) |

| 4 | Hydroxyl | Esterification, etherification, oxidation |

| 5 | Sulfonyl-piperidine | Limited reactivity; stabilizes electron-deficient pyridine |

Bromine Substitution

The bromine atom at position 3 can undergo cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Forms biaryl derivatives using arylboronic acids .

-

Buchwald-Hartwig Amination: Introduces aryl or alkyl amines .

Hydroxyl Group Modifications

The hydroxyl group at position 4 can be:

-

Esterified: Using acetyl chloride or benzoyl chloride.

-

Oxidized: To a ketone (e.g., with Jones reagent), though this may destabilize the pyridine ring .

Stability and Degradation

-

Photolytic Degradation: Bromine can undergo dehalogenation under UV light; storage in amber vials is recommended .

-

Oxidation: The sulfonyl group is stable, but the hydroxyl group may oxidize to a ketone under strong oxidizing conditions .

Research Gaps and Future Directions

Unexplored Properties

-

Solubility: Data on aqueous or organic solubility are lacking.

-

Biological Activity: No reported studies on cytotoxicity, enzyme inhibition, or receptor binding.

Prioritized Research Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume